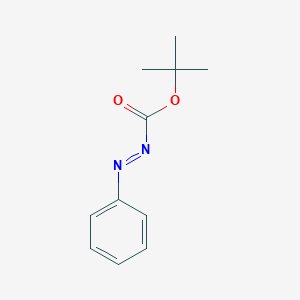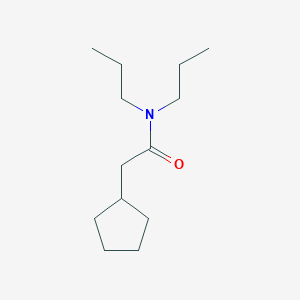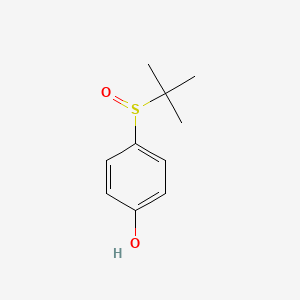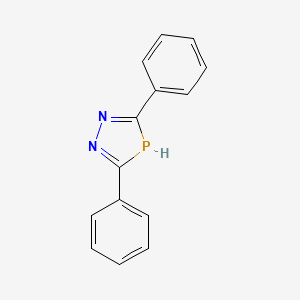
2-Amino-4-(3-aminobenzamido)benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(3-aminobenzamido)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic amines and sulfonic acids. This compound is characterized by the presence of amino groups and a sulfonic acid group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-aminobenzamido)benzene-1-sulfonic acid typically involves multiple steps, including the introduction of amino and sulfonic acid groups to the benzene ring. One common method involves the sulfonation of metanilic acid in 100% sulfuric acid with 50% oleum at 160°C for 5-6 hours. The sulfonation mixture is then diluted with water, and lime is added to remove the resulting calcium sulfate. The product is precipitated with excess concentrated hydrochloric acid in a hot solution, yielding a high purity product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(3-aminobenzamido)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like sulfuric acid, nitric acid, and halogens are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, such as sulfonic acids, amines, and halogenated compounds.
Applications De Recherche Scientifique
2-Amino-4-(3-aminobenzamido)benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(3-aminobenzamido)benzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and function. These interactions can modulate enzyme activity, protein-protein interactions, and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1,4-benzenedisulfonic acid: Similar in structure but with two sulfonic acid groups.
4-Aminobenzenesulfonic acid: Contains a single amino and sulfonic acid group.
3-Aminobenzenesulfonic acid: Similar but with different positioning of the amino group.
Uniqueness
2-Amino-4-(3-aminobenzamido)benzene-1-sulfonic acid is unique due to the presence of both amino and benzamido groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
93003-65-7 |
|---|---|
Formule moléculaire |
C13H13N3O4S |
Poids moléculaire |
307.33 g/mol |
Nom IUPAC |
2-amino-4-[(3-aminobenzoyl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C13H13N3O4S/c14-9-3-1-2-8(6-9)13(17)16-10-4-5-12(11(15)7-10)21(18,19)20/h1-7H,14-15H2,(H,16,17)(H,18,19,20) |
Clé InChI |
MJNXXWZBBLGYMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B14346018.png)

![(3-{1-[(Prop-2-en-1-yl)oxy]ethoxy}prop-1-yn-1-yl)benzene](/img/structure/B14346026.png)




![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)


